Product packaging for 3-Ethynylpyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 1408000-31-6)

3-Ethynylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2691305
CAS No.: 1408000-31-6
M. Wt: 143.149
InChI Key: WYNISQPNPKATAK-UHFFFAOYSA-N
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Description

3-Ethynylpyrazolo[1,5-a]pyrimidine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, bicyclic heterocyclic system recognized for its significant role in designing targeted therapies . The ethynyl group at the 3-position is a critical functional handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as Sonogashira reactions, and click chemistry cycloadditions . These synthetic transformations are essential for creating diverse chemical libraries for structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidines have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . This scaffold acts as a core structure in inhibitors targeting key oncogenic kinases such as EGFR, B-Raf, MEK, CK2, and CDKs . Researchers utilize derivatives of this scaffold to develop potential therapeutic agents for various cancers, including non-small cell lung cancer (NSCLC) and melanoma . The mechanism of action often involves competitive inhibition at the ATP-binding site of the target kinase, thereby disrupting aberrant signaling pathways that drive cancer cell proliferation and survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard reviews before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B2691305 3-Ethynylpyrazolo[1,5-a]pyrimidine CAS No. 1408000-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNISQPNPKATAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2N=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethynylpyrazolo 1,5 a Pyrimidine and Its Derivatives

Sonogashira Cross-Coupling Reactions at Position 3 and/or Position 5 with Ethynyl (B1212043) Derivatives

The Sonogashira coupling is a powerful and widely used method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

To introduce an ethynyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a 3-halo-pyrazolo[1,5-a]pyrimidine (typically bromo or iodo) is reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by desilylation. The regioselectivity of the coupling can be controlled by carefully adjusting the reaction conditions. researchgate.net While the Sonogashira reaction is a staple for this transformation, it is important to note that the reaction conditions, such as the choice of solvent, can significantly impact the yield. lucp.net

ReactantsConditionsProductReference
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, Terminal alkynesPalladium catalyst, Copper(I) co-catalyst, Amine base3-Ethynyl-5-chloropyrazolo[1,5-a]pyrimidine derivatives nih.gov
3-Iodopyrazolo[1,5-a]pyrimidine, Ethynyltrimethylsilane-3-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidine researchgate.net
5-Ethynylpyrazolo[1,5-a]pyrimidine (B11923324), Alkyl bromideCopper salt, Quinine derivative ligandFunctionalized 5-ethynylpyrazolo[1,5-a]pyrimidine mdpi.com

Copper-Catalyzed C(sp)-C(sp³) Bond Formation for Ethynyl Functionalization

In addition to the palladium-catalyzed Sonogashira reaction, copper-catalyzed reactions can also be employed for the functionalization of ethynylpyrazolo[1,5-a]pyrimidines. mdpi.com For instance, a copper-catalyzed reaction has been used to form a new C(sp)-C(sp³) bond by coupling a 5-ethynylpyrazolo[1,5-a]pyrimidine with an alkyl bromide. mdpi.comencyclopedia.pub This reaction proceeds in the absence of palladium and can provide high yields and enantiomeric excess when a chiral ligand is used. mdpi.comencyclopedia.pub

Furthermore, copper catalysis is also integral to other transformations on the pyrazolo[1,5-a]pyrimidine scaffold. For example, a microwave-assisted copper-catalyzed Ullmann-type coupling has been developed for the efficient amination at the C-3 position of 5-amino-3-bromo-substituted precursors. mdpi.comnih.gov Copper-catalyzed approaches have also been utilized for the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

ReactantsConditionsProductYield
5-Ethynylpyrazolo[1,5-a]pyrimidine, Alkyl bromideCopper salt, Quinine derivative ligandChiral functionalized pyrazolo[1,5-a]pyrimidineHigh
5-Amino-3-bromopyrazolo[1,5-a]pyrimidine, AminesCuI (5 mol%), Carbazole-based ligand, Microwave, 80 °C, 1 h3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines60-93%
7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-AzidoglycosidesMicrowave-assisted copper catalysisTriazole-linked pyrazolo[1,5-a]pyrimidine glycohybridsup to 98%

Chemical Reactivity and Derivatization Strategies of 3 Ethynylpyrazolo 1,5 a Pyrimidine

Transformations Involving the Ethynyl (B1212043) Group at Position 3

The terminal alkyne at the C-3 position is a key functional group that unlocks numerous synthetic pathways. Its reactivity can be harnessed through various addition and coupling reactions to introduce a wide range of substituents.

The ethynyl group is highly amenable to cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and regioselective route to 1,2,3-triazole-linked conjugates. Research on related azidopyrimidine (B78605) systems, which exist in equilibrium with tetrazolo[1,5-a]pyrimidines, has demonstrated their successful reaction with terminal alkynes in the presence of copper salts to form 1,2,3-triazoles in excellent yields. beilstein-archives.org This established reactivity highlights a potent strategy for conjugating the 3-ethynylpyrazolo[1,5-a]pyrimidine core to other molecules, such as biomolecules, polymers, or other pharmacophores.

The reaction between 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines and various terminal acetylenes, catalyzed by copper sulfate (B86663) and sodium ascorbate, yields 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidines with yields ranging from 84% to 98%. beilstein-archives.org This demonstrates the high efficiency of using the alkyne handle for creating complex molecular structures via click chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the Sonogashira coupling is particularly relevant for terminal alkynes. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct method to introduce aromatic or olefinic substituents onto the ethynyl group. While many examples in the literature focus on introducing the ethynyl group itself via Sonogashira coupling, the reaction is equally effective when using the 3-ethynyl derivative as the starting material. nih.gov

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. This methodology has been used to functionalize ethynyl groups at other positions of the pyrazolo[1,5-a]pyrimidine (B1248293) core, for instance at the C-5 position, indicating its applicability to the C-3 position as well. nih.gov Furthermore, sequential and site-selective Sonogashira couplings have been developed for di-halogenated pyrazolo[1,5-a]pyrimidines, showcasing the fine control achievable with palladium catalysis. rsc.org

Functionalization at Other Positions of the Pyrazolo[1,5-a]pyrimidine Core

Beyond the reactivity of the 3-ethynyl group, the pyrazolo[1,5-a]pyrimidine nucleus itself can be functionalized at various positions. The electronic nature of the fused ring system, being π-excessive on the pyrazole (B372694) side and π-deficient on the pyrimidine (B1678525) side, dictates its reactivity towards different reagents. nih.gov

Direct C-H activation has emerged as an efficient and atom-economical strategy for derivatization, avoiding the need for pre-functionalized substrates like organohalides. mdpi.com Palladium-catalyzed direct arylation has been successfully applied to the pyrazolo[1,5-a]pyrimidine core. Studies have shown that C-H arylation can be directed to specific positions, such as C-7 and C-3. researchgate.netresearchgate.net

An efficient one-pot, two-step process has been developed involving an initial SNAr reaction at a halogenated C-7 position, followed by a palladium-catalyzed direct C-H arylation at the C-3 position. researchgate.netdeepdyve.com This sequential approach allows for the synthesis of highly functionalized 3,7-disubstituted pyrazolo[1,5-a]pyrimidines with good yields. researchgate.netdeepdyve.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. mdpi.com

Table 1: Examples of Direct C-H Arylation on the Pyrazolo[1,5-a]pyrimidine Core


The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for constructing C-C bonds, particularly for introducing aryl and heteroaryl moieties. nih.gov This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is readily functionalized using this method. Halogen atoms can be introduced at various positions (e.g., C-2, C-3, C-5, C-7), which then serve as handles for Suzuki coupling. For instance, 3-bromo-pyrazolo[1,5-a]pyrimidines have been extensively used as substrates to introduce a wide variety of aryl and heteroaryl groups at the C-3 position. rsc.orgresearchgate.netresearchgate.net Similarly, chloro or bromo substituents at C-2, C-5, and C-7 have been successfully employed in Suzuki reactions to build molecular complexity. rsc.orgnih.govmdpi.com Microwave-assisted protocols have been developed to accelerate these reactions, leading to efficient synthesis of diverse libraries of compounds. nih.govrsc.org

Table 2: Suzuki Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines


Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. youtube.com On the pyrazolo[1,5-a]pyrimidine core, the pyrimidine ring is π-deficient and thus susceptible to nucleophilic attack, particularly at the C-5 and C-7 positions when they bear a good leaving group, such as a halogen. nih.gov

The reactivity of halogens towards SNAr on this scaffold generally follows the order C-7 > C-5. This selectivity allows for controlled, stepwise functionalization of dihalogenated derivatives. mdpi.com A wide range of nucleophiles, including amines (alkylamines, arylamines, morpholine) and alkoxides, have been successfully employed to displace halides at these positions, providing straightforward access to libraries of substituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Amination and Bis-amination Reactions at C-3 and C-5

The introduction of amino groups at the C-3 and C-5 positions of the pyrazolo[1,5-a]pyrimidine core is a significant strategy for modulating the compound's physicochemical properties and biological activity. While direct amination of this compound is not extensively documented, a highly efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines has been developed, which provides a viable pathway to related structures.

This approach commences with a doubly activated substrate, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, and proceeds in a stepwise manner. The first step involves a nucleophilic aromatic substitution (SNAr) reaction at the C-5 position. The greater reactivity of the chlorine atom at C-5 facilitates its displacement by a primary or secondary amine.

The subsequent amination at the C-3 position is achieved through a copper-catalyzed Ullmann-type coupling reaction. This reaction demonstrates broad substrate scope, accommodating a variety of primary and secondary alkylamines, as well as aryl- and heteroarylamines, for the introduction of the second amino functionality. The use of microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields in short reaction times.

A general reaction scheme is as follows:

Step 1: Amination at C-5 A primary or secondary amine displaces the chlorine atom at the C-5 position of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.

Step 2: Copper-Catalyzed Amination at C-3 The resulting 5-amino-3-bromopyrazolo[1,5-a]pyrimidine derivative undergoes an Ullmann-type coupling with a different or identical amine in the presence of a copper catalyst to yield the 3,5-bis-aminated product.

Detailed research findings have demonstrated the efficacy of this methodology. For instance, the use of CuI as a catalyst with a carbazole-based ligand under microwave heating in diethylene glycol (DEG) has produced a diverse array of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines in good to excellent yields, typically ranging from 60-93%.

Starting MaterialC-5 AmineC-3 AmineCatalyst/LigandSolventConditionsYield (%)
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidinePyrrolidineMorpholineCuI / L-1DEG80 °C, 1 h (Microwave)93
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidinePiperidineAnilineCuI / L-1DEG80 °C, 1 h (Microwave)85
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidineMorpholine4-MethylanilineCuI / L-1*DEG80 °C, 1 h (Microwave)88

*L-1: N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide

Regioselective Halogenation and Nitration Reactions

Regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core through halogenation and nitration provides key intermediates for further synthetic transformations, such as cross-coupling reactions. The C-3 position of the pyrazole ring is particularly susceptible to electrophilic substitution.

Several methodologies have been developed for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines at the C-3 position. One effective approach involves a one-pot, microwave-assisted reaction. This method typically begins with the cyclocondensation of a β-enaminone with an NH-5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine scaffold in situ. This is immediately followed by the addition of an N-halosuccinimide (NCS, NBS, or NIS) to introduce the corresponding halogen at the C-3 position with high regioselectivity. rsc.orgresearchgate.net This sequential one-pot process is highly efficient, offering short reaction times and high yields. rsc.org

Another innovative and environmentally benign method for C-3 halogenation utilizes a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in combination with potassium halides (KX) in water at ambient temperature. nih.gov This protocol is notable for its mild conditions and use of a green solvent. nih.gov

Furthermore, a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines can be achieved through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of potassium persulfate (K2S2O8). nih.gov The reaction proceeds via cyclocondensation followed by oxidative halogenation. nih.gov

Reaction TypeHalogenating AgentCatalyst/ReagentSolventConditionsPosition of HalogenationYield (%)
One-pot Microwave SynthesisN-Bromosuccinimide (NBS)-1,2-Dichloroethane (EDC)25 °C, 20 minC-385-95
Hypervalent Iodine-MediatedPotassium Iodide (KI)PIDAWaterRoom TemperatureC-3Up to 92
Oxidative HalogenationSodium Iodide (NaI)K2S2O8Water80 °CC-3Up to 95

Similar to halogenation, the nitration of the pyrazolo[1,5-a]pyrimidine ring occurs with high regioselectivity at the C-3 position. A microwave-assisted, one-pot synthesis has been reported, which involves the initial formation of the pyrazolo[1,5-a]pyrimidine core from a β-enaminone and an NH-5-aminopyrazole. researchgate.net Subsequent treatment of the reaction mixture with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under solvent-free microwave irradiation, affords the 3-nitro-pyrazolo[1,5-a]pyrimidine in good yields. researchgate.net

Reaction TypeNitrating AgentSolventConditionsPosition of NitrationYield (%)
One-pot Microwave SynthesisHNO3 / H2SO4Solvent-free60 °C, 10 min (Microwave)C-370-85

Computational and Theoretical Studies of 3 Ethynylpyrazolo 1,5 a Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Studies have shown that the distribution of electron density, as calculated by DFT, can predict the most likely sites for electrophilic and nucleophilic attack. For instance, DFT analysis has been used to explain the regioselectivity of palladium-catalyzed C-H activation reactions, correctly predicting that π-rich aryl groups favor substitution at the more electrophilic C7 position, while other substituents may favor the C3 position. encyclopedia.pub The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT that help in assessing the electronic properties and reactivity of these compounds. ijcce.ac.ir

Furthermore, DFT calculations have been employed to confirm the mechanisms of certain reactions, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type reactions, by modeling the transition states and intermediates. rsc.org These theoretical investigations provide a solid foundation for understanding and predicting the chemical behavior of 3-ethynylpyrazolo[1,5-a]pyrimidine and its analogues.

Molecular Docking Simulations for Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a biological target, such as a protein or enzyme. mdpi.comnih.gov

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecular docking studies have been crucial in identifying them as potent inhibitors of various enzymes implicated in diseases like cancer and Alzheimer's. mdpi.comnih.gov For example, docking simulations have shown that these compounds can fit effectively into the active sites of enzymes like 14-alpha demethylase, transpeptidase, and alkaline phosphatase. mdpi.com

In the context of cancer research, molecular docking has been used to model the interaction of pyrazolo[1,5-a]pyrimidine derivatives with targets such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comekb.eg These simulations often reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. The results from docking studies often correlate well with experimental biological data, providing a rational basis for the design of new and more potent inhibitors. mdpi.comekb.eg

Table 1: Examples of Biological Targets and Docking Results for Pyrazolo[1,5-a]pyrimidine Derivatives
Derivative TypeBiological TargetKey Findings from DockingReference
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 and TRKA KinasesCompounds showed binding modes similar to known inhibitors. mdpi.com
3-Methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivativesHistone Lysine Demethylases (KDM) (PDB: 5IVE)Explored the binding mode of the most active compounds. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesVEGFR-2 (PDB: 4ASD)The target compound fit effectively into the protein's active site. ekb.eg
Fused pyrazolo[1,5-a]pyrimidine derivativesDNA gyrase (PDB: 2XCT) and Secreted Aspartic Protease from C. albicans (PDB: 1ZAP)Exhibited low binding energy with different binding modes. johnshopkins.edu

Mechanistic Investigations of Reaction Pathways via Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the most probable reaction pathways. For pyrazolo[1,5-a]pyrimidines, computational studies have provided explanations for observed regioselectivity in synthetic transformations. rsc.org

For example, in the context of palladium-catalyzed cross-coupling reactions, computational modeling has helped to understand why certain positions on the pyrazolo[1,5-a]pyrimidine ring are more reactive than others. rsc.orgencyclopedia.pub These studies often involve DFT calculations to determine the activation energies for different possible reaction pathways, with the lowest energy pathway being the most likely to occur. This theoretical insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

Quantum Chemical Characterization of Photophysical Properties

Quantum chemical calculations are essential for understanding and predicting the photophysical properties of molecules, such as their absorption and emission of light. For the pyrazolo[1,5-a]pyrimidine scaffold, these methods have been used to study its potential as a fluorophore in various applications. nih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excited-state properties of molecules. nih.gov Studies on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines have shown that the electronic nature of the substituent at the 7-position significantly influences the photophysical properties. nih.govrsc.org Electron-donating groups tend to enhance both absorption and emission intensities due to an intramolecular charge transfer (ICT) process, while electron-withdrawing groups have the opposite effect. nih.govrsc.org These theoretical findings are consistent with experimental observations and provide a framework for designing pyrazolo[1,5-a]pyrimidine-based materials with tailored optical properties. nih.gov The study of how functionalization affects the electronic and structural relaxation pathways is also crucial for developing fluorescent biomarkers and photosensitizers. chemrxiv.org

Table 2: Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines
Substituent Type at Position 7Effect on Absorption/EmissionTheoretical ExplanationReference
Electron-Donating Groups (EDGs)Increased absorption and emission intensitiesFavors Intramolecular Charge Transfer (ICT) to/from the fused ring nih.govrsc.org
Electron-Withdrawing Groups (EWGs)Low absorption and emission intensities- nih.govrsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. d-nb.info These analyses are fundamental in drug discovery for optimizing lead compounds to enhance their potency and selectivity. d-nb.infoqsartoolbox.org

For pyrazolo[1,5-a]pyrimidine derivatives, SAR and QSAR studies have been conducted to understand the structural requirements for their activity as, for example, benzodiazepine (B76468) receptor ligands or Pim-1/2 kinase inhibitors. nih.govresearchgate.net These studies involve generating a dataset of compounds with known activities and then using statistical methods to build a model that relates structural features (descriptors) to that activity. researchgate.net

The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. For instance, QSAR models have highlighted the importance of specific substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core for achieving high affinity and selectivity for a particular biological target. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities of 3 Ethynylpyrazolo 1,5 a Pyrimidine Derivatives Non Clinical Focus

Enzyme Inhibition Studies (In Vitro)

The inhibitory potential of 3-ethynylpyrazolo[1,5-a]pyrimidine derivatives has been evaluated against a range of enzymes, revealing their promise as targeted therapeutic agents.

Protein Kinase Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a recognized scaffold for developing potent protein kinase inhibitors, which are crucial in cancer therapy. rsc.orgnih.gov These compounds often act as ATP-competitive or allosteric inhibitors of protein kinases. rsc.org

Derivatives of this scaffold have demonstrated inhibitory activity against a wide array of protein kinases, including:

Pim-1: Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase. nih.govpsu.edu Some derivatives have shown strong inhibition of both Pim-1 and Flt-3 kinases. nih.gov The development of pan-Pim inhibitors from pyrazolo[1,5-a]pyrimidine hits has also been described. nih.gov

Trk: The pyrazolo[1,5-a]pyrimidine framework is a prominent structure for the development of Tropomyosin Receptor Kinase (Trk) inhibitors. nih.govresearchgate.net Certain derivatives with a carboxamide moiety at the third position have shown potent inhibition of TrkA. nih.gov

FGFR1/2/3/4: Information regarding the specific inhibitory activity of this compound derivatives against Fibroblast Growth Factor Receptors (FGFR) is an area of ongoing research.

CDK1/2/9: A novel pyrazolo[1,5-a]pyrimidine derivative has been identified as a potent inhibitor of cyclin-dependent kinases 1, 2, and 9. nih.gov The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of roscovitine, has also been evaluated for CDK inhibition. researchgate.net

CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1: The broader class of pyrazolo[1,5-a]pyrimidines has been investigated for inhibitory activity against these kinases, highlighting their potential in targeting various signaling pathways implicated in cancer. rsc.orgnih.gov Specifically, certain derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR) kinase enzyme. nih.gov

Table 1: Protein Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Kinase TargetDerivative TypeKey FindingsReference
Pim-1Pyrazolo[1,5-a]pyrimidine compoundsPotent and selective inhibitors. nih.govpsu.edu Strong inhibition of Pim-1 and Flt-3. nih.gov nih.govpsu.edu
Trk3-Carboxamide-linked pyrazolo[1,5-a]pyrimidinesPotent TrkA inhibitors with IC50 values in the nanomolar range. nih.gov nih.gov
CDK1/2/9Pyrazolo[1,5-a]pyrimidine derivativePotent inhibitor of CDK1, 2, and 9. nih.gov nih.gov
EGFRPyrazolo[1,5-a]pyrimidine derivativesInhibitory activity against EGFR kinase. nih.gov nih.gov

Acetylcholinesterase (AChE) and Alpha-Glucosidase Inhibition Mechanisms

Recent studies have expanded the biological profile of pyrazolo[1,5-a]pyrimidine derivatives to include the inhibition of enzymes relevant to neurodegenerative and metabolic diseases.

Acetylcholinesterase (AChE) Inhibition: Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme critical in the pathology of Alzheimer's disease. nih.govnih.gov The inhibition of AChE by various compounds, including pyrazole (B372694) and pyrimidine (B1678525) derivatives, is an active area of research. frontiersin.orgd-nb.infonanobioletters.comeuropeanreview.org

Alpha-Glucosidase Inhibition: A series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as α-glucosidase inhibitors. nih.govresearchgate.net Many of these compounds exhibited potent inhibitory activity, with some being significantly more potent than the standard drug, acarbose. nih.gov The inhibitory mechanism of some pyrimidine derivatives against α-glucosidase has been characterized as competitive. mdpi.com The broader class of pyrazolo[3,4-d]pyrimidines has also shown promise as α-glucosidase inhibitors. eurjchem.com

Other Enzymatic Targets and Inhibition Modalities

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other enzymatic targets. For instance, some derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. researchgate.net

Cellular Pathway Modulation and Anti-proliferative Mechanisms (In Vitro)

The enzymatic inhibitory activities of this compound derivatives translate into significant effects at the cellular level, including cytotoxicity against cancer cell lines and modulation of cellular stress pathways.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

MCF-7 (Breast Cancer): Several novel pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against the MCF-7 human breast adenocarcinoma cell line. ekb.egmdpi.com Some compounds exhibited potent cytotoxicity, with IC50 values in the micromolar and even nanomolar range. ekb.egekb.eg

HCT-116 (Colon Cancer): Pyrazolo[1,5-a]pyrimidine derivatives have also been found to be active against the HCT-116 colon cancer cell line. mdpi.comekb.eg

HepG2 (Liver Cancer): The cytotoxic effects of these compounds have been evaluated against HepG2 liver cancer cells, with some derivatives showing potent activity. ekb.egtubitak.gov.tr

The antiproliferative activity of these compounds is often linked to their ability to inhibit protein kinases involved in cell cycle regulation and proliferation. nih.govresearchgate.netnih.gov

Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives on Cancer Cell Lines

Cell LineCancer TypeDerivative TypeIC50 ValuesReference
MCF-7BreastPyrazolo[1,5-a]pyrimidine derivatives0.22 µM - 19.70 µM nih.govekb.egekb.eg
HCT-116ColonPyrazolo[1,5-a]pyrimidine derivatives3.75 µM - 58.1 µg/mL ekb.eg
HepG2LiverPyrazolo[1,5-a]pyrimidine derivatives0.14 µM - 4.00 µg/mL ekb.egtubitak.gov.tr

Regulation of Oxidative Stress (Antioxidant Mechanisms)

Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess antioxidant properties, suggesting a role in the regulation of oxidative stress. nih.gov

Molecular Basis of Interaction with Biological Macromolecules (e.g., Protein Binding, DNA Interaction)

The biological activities of this compound derivatives are fundamentally rooted in their interactions with biological macromolecules. These interactions, primarily with proteins and to some extent with DNA, are driven by a combination of factors including the compound's three-dimensional structure, electronic properties, and the specific functional groups appended to the core scaffold. Mechanistic studies, particularly through molecular modeling and in vitro assays, have shed light on the precise nature of these interactions at the molecular level.

A significant body of research has focused on the interaction of pyrazolo[1,5-a]pyrimidine derivatives with various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing inhibitors against multiple kinase targets. nih.govnih.govbiorxiv.org The planar, aromatic nature of the fused ring system allows it to fit into the ATP-binding pocket of kinases, where it can mimic the adenine (B156593) base of ATP. mdpi.com The ethynyl (B1212043) group at the 3-position can be further functionalized, allowing for the exploration of chemical space and the optimization of binding affinity and selectivity. nih.gov

Protein Binding: Kinase Inhibition

The primary mechanism by which many pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects is through the competitive inhibition of protein kinases at the ATP-binding site. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these compounds.

Cyclin-Dependent Kinase 2 (CDK2): Several studies have investigated pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of CDK2, a key regulator of the cell cycle. rsc.orgekb.eg Molecular docking simulations have shown that these derivatives can be stabilized in the ATP-binding pocket of CDK2. rsc.org The pyrazolo[1,5-a]pyrimidine core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. biorxiv.org For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while amino groups on the scaffold can act as hydrogen bond donors, often interacting with the backbone carbonyl and amide groups of amino acids like Leucine 83 in CDK2. biorxiv.orgekb.eg The 7-N-aryl substitution has been identified as being crucial for enhancing the inhibitory activities of these compounds against CDK2. rsc.org

Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has also been optimized to develop selective inhibitors of CK2. biorxiv.org Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives bound to CK2 reveal that the aromatic core interacts with the hinge backbone nitrogen of Valine 116. biorxiv.org Further modifications, such as the introduction of a carbonyl group, can lead to additional hydrogen bonds with the side chain nitrogen of Asparagine 118, thereby increasing the binding affinity. biorxiv.org

Phosphoinositide 3-kinase δ (PI3Kδ): Derivatives of pyrazolo[1,5-a]pyrimidine have been designed as potent and selective inhibitors of PI3Kδ, a key enzyme in immune cell signaling. mdpi.com Docking studies have been used to guide the synthesis of compounds with improved inhibitory activity. The core scaffold occupies the ATP-binding site, and substituents at various positions are optimized to maximize interactions with the surrounding amino acid residues. mdpi.com

The following interactive table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.

CompoundTarget KinaseIC50 (µM)Reference
Compound 6tCDK20.09 mdpi.com
Compound 6sCDK20.23 mdpi.com
Compound 6sTRKA0.45 mdpi.com
Compound 5bCDK2 (HCT-116)8.64 ekb.eg
CPL302253 (54)PI3Kδ0.0028 mdpi.com

DNA Interaction

While the primary focus of research on this compound derivatives has been on protein kinase inhibition, some studies suggest potential interactions with DNA. The planar aromatic structure of the pyrazolo[1,5-a]pyrimidine core raises the possibility of DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. ijsat.org This mode of action is common for many anticancer agents. ijsat.org

Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. researchgate.netjohnshopkins.edu Molecular docking studies have shown that these compounds can bind to the active site of DNA gyrase B, interacting with key amino acid residues and exhibiting a binding mode comparable to known inhibitors. researchgate.netjohnshopkins.edu This suggests that these derivatives could interfere with DNA synthesis and integrity, contributing to their antimicrobial or anticancer effects. The electron-rich nitrogen atoms and the potential for hydrogen bonding and π-π stacking are crucial for these interactions. ijsat.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, chemists can piece together the molecular framework.

Detailed NMR studies on various pyrazolo[1,5-a]pyrimidines have established characteristic spectral features. researchgate.netnih.gov For the pyrazolo[1,5-a]pyrimidine core, the protons typically appear at distinct chemical shifts. For instance, in the parent system, the assignments for H-5 and H-7 have been definitively established through two-dimensional (2D) NMR experiments. researchgate.net The chemical shifts of the ring carbons and protons are significantly influenced by the nature and position of substituents. cdnsciencepub.com For a compound like 3-Ethynylpyrazolo[1,5-a]pyrimidine, the ethynyl (B1212043) proton would likely appear as a singlet in a specific region of the ¹H NMR spectrum, and the sp-hybridized carbons of the ethynyl group would be identifiable in the ¹³C NMR spectrum.

Advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguously assigning proton and carbon signals, especially in complex or novel derivatives. researchgate.netsemanticscholar.org For example, HMBC experiments allow for the correlation of protons and carbons over two or three bonds, which is instrumental in confirming the regiochemistry of cyclization reactions that form the pyrazolo[1,5-a]pyrimidine ring system. semanticscholar.orgrsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments provide through-space correlation data, which is vital for determining the spatial proximity of atoms and thus the stereochemistry and conformation of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyrimidines

Compound/Fragment Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm) Source(s)
Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative H-2: 8.50 (s), H-6: 7.08 (d) C-2: 146.43, C-3: 100.79, C-5: 162.29, C-6: 110.64, C-7: 146.59 mdpi.com
5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative H-2: 7.47 (s) C-2: 138.48, C-3: 92.51, C-5: 41.52, C-6: 35.03, C-7: 48.39 mdpi.com
7-methylpyrazolo[1,5-a]pyrimidine H-5: 8.85 (dd), H-6: 6.88 (dd), H-2: 8.08 (d), H-3: 6.60 (d) C-5: 151.7, C-6: 109.1, C-7: 163.5, C-2: 143.0, C-3: 97.2 researchgate.net
5-methylpyrazolo[1,5-a]pyrimidine H-7: 8.65 (d), H-6: 6.77 (d), H-2: 8.08 (d), H-3: 6.65 (d) C-5: 160.8, C-6: 112.5, C-7: 154.2, C-2: 142.9, C-3: 97.2 researchgate.net

Advanced Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS), are critical for the characterization of pyrazolo[1,5-a]pyrimidine derivatives. HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the compound's elemental composition and molecular formula. bohrium.comresearchgate.net This is a crucial step in confirming the identity of a newly synthesized compound like this compound.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. researchgate.net Electron ionization (EI) or collision-induced dissociation (CID) in tandem MS experiments causes the parent molecule to break apart into characteristic fragment ions. The fragmentation pathways of pyrimidine-based compounds have been studied, revealing that decomposition often begins with the loss of side-chain functional groups, followed by the cleavage of the heterocyclic rings. bhu.ac.in For this compound, one would expect to observe fragmentation patterns corresponding to the loss of the ethynyl group or cleavage within the pyrazolo[1,5-a]pyrimidine ring system, providing further corroboration of the proposed structure.

Table 2: Mass Spectrometry Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Ionization Method Calculated m/z Found m/z Application Source(s)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate ESI 220.10 [M+H]⁺ 220.2 [M+H]⁺ Molecular Ion Confirmation mdpi.com
1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole ESI/MS 489.3084 [M+H]⁺ 489.3088 [M+H]⁺ Molecular Formula Confirmation nih.gov
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate HRMS Not specified Not specified Structural Characterization rsc.org
7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine HRMS Not specified 195.22 Molecular Ion Confirmation

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. This technique provides precise coordinates of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. For pyrazolo[1,5-a]pyrimidine derivatives, single-crystal X-ray diffraction has been used to confirm the connectivity and stereochemistry, elucidate tautomeric forms, and study intermolecular interactions that govern crystal packing. rsc.orgnih.govresearchgate.netacs.orgeurjchem.com

For example, in a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, X-ray crystallography was essential to confirm the dominant tautomeric form in the solid state by precisely measuring the C=O bond length. nih.govacs.org The analysis of crystal structures also reveals non-covalent interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the supramolecular chemistry and physical properties of these materials. researchgate.net For this compound, a crystal structure would definitively confirm the planarity of the bicyclic system and the geometry of the ethynyl substituent relative to the ring.

Table 3: Crystallographic Data for Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Crystal System Space Group Key Finding Source(s)
A 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine derivative Not specified Not specified Confirmation of molecular structure researchgate.net
A pyrazolo[1,5-a]pyrimidine derivative (3d) Monoclinic P2₁/c Confirmation of molecular structure eurjchem.com
7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidine derivative (4a) Not specified Not specified Unambiguous establishment of N-methyl derivative structure rsc.org
7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine Not specified Not specified Analysis of inter- and intramolecular interactions researchgate.net
A pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative (4) Not specified Not specified Verification of the dominant tautomeric form nih.govacs.org

UV-Visible and Fluorescence Spectroscopy for Photophysical Property Evaluation and Probe Development

Pyrazolo[1,5-a]pyrimidines have emerged as a promising scaffold for the development of fluorescent materials and probes. rsc.orgencyclopedia.pub UV-Visible and fluorescence spectroscopy are the primary techniques used to evaluate the photophysical properties of these compounds. UV-Vis spectroscopy measures the electronic absorption of a molecule, revealing the wavelengths of light it absorbs, which correspond to electronic transitions (e.g., π → π* and n → π*). mdpi.com The absorption spectra of pyrazolo[1,5-a]pyrimidines typically show a main band between 340–440 nm, which is often attributed to an intramolecular charge transfer (ICT) process. nih.gov

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. Key parameters obtained from fluorescence spectra include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the Stokes shift (the difference between the absorption and emission maxima). These properties are highly dependent on the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core. bohrium.comnih.gov For instance, the introduction of electron-donating groups (EDGs) at the 7-position can enhance both absorption and emission, while electron-withdrawing groups (EWGs) can have the opposite effect. rsc.orgnih.gov The ethynyl group at the 3-position of this compound would be expected to influence the electronic structure and thus the photophysical properties, potentially extending the π-conjugation and shifting the absorption and emission wavelengths. The sensitivity of the fluorescence to the environment (solvatofluorochromism) is another important characteristic studied for potential applications as fluorescent probes. mdpi.com

Table 4: Photophysical Data for Selected Pyrazolo[1,5-a]pyrimidine-Based Fluorophores

Compound Class Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Key Feature Source(s)
7-substituted 2-methylpyrazolo[1,5-a]pyrimidines 340 - 440 Varies with solvent and substituent 0.01 - 0.97 Properties are highly dependent on the substituent at position 7. rsc.orgnih.gov
Trifluoromethylated 5-substituted pyrazolo[1,5-a]pyrimidines UV region Varies Moderate to high in solution Higher quantum yields in solution, moderate emission in solid state. mdpi.com
7-aryl-3-methylpyrazolo[1,5-a]pyrimidines ~350 ~450 (in THF) Varies Fluorescence is quenched upon introduction of -SCN or -SeCN groups. d-nb.info
Pyrazolo[1,5-a]pyrimidine-triphenylamine systems Varies with substitution Varies with solvent Up to 0.98 High quantum yields, large Stokes shifts. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific frequencies (or wavenumbers, cm⁻¹) that are characteristic of particular bonds and functional groups.

For this compound, IR spectroscopy would be used to confirm the presence of key structural features. The most characteristic bands would be associated with the ethynyl group: a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and another absorption in the 2200-2100 cm⁻¹ region for the C≡C triple bond stretch. Additionally, characteristic absorptions for the C=N and C=C bonds within the pyrazolo[1,5-a]pyrimidine ring system would be observed in the 1650-1450 cm⁻¹ region. The IR spectra of various pyrazolo[1,5-a]pyrimidine derivatives have been used to confirm the successful synthesis and incorporation of different functional groups. nih.govsemanticscholar.org

Table 5: Characteristic IR Absorption Frequencies for Pyrazolo[1,5-a]pyrimidine Scaffolds

Functional Group Bond Characteristic Absorption (cm⁻¹) Source(s)
Alkyne C-H ≡C-H stretch ~3300 General IR Tables
Alkyne C≡C C≡C stretch 2200 - 2100 General IR Tables
Aromatic/Heteroaromatic C=C, C=N C=C, C=N stretch 1650 - 1450 nih.govsemanticscholar.org
Cyano C≡N stretch ~2250 semanticscholar.org
Carbonyl C=O stretch ~1700 nih.gov

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis of 3-Ethynylpyrazolo[1,5-a]pyrimidine Derivatives

The future synthesis of this compound derivatives will increasingly prioritize environmentally benign methodologies. Green chemistry approaches are essential to minimize waste, reduce energy consumption, and avoid hazardous reagents. bme.hu Several established green techniques applied to the broader pyrazolo[1,5-a]pyrimidine (B1248293) class can be adapted and optimized for its 3-ethynyl counterparts.

Microwave-assisted synthesis, for instance, has proven effective for producing pyrazolo[1,5-a]pyrimidines, offering benefits such as accelerated reaction times, higher yields, and a reduced environmental footprint. nih.govresearchgate.net Similarly, ultrasonic irradiation presents a powerful tool for promoting these reactions, often under mild conditions and in shorter timeframes. bme.huresearchgate.net The development of one-pot, multi-component reactions under solvent-free or aqueous media conditions will be a key area of focus. bme.hunih.gov These strategies streamline synthetic processes, thereby enhancing efficiency and sustainability.

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, enhanced purity. nih.gov
Ultrasonic Irradiation Mild reaction conditions, short reaction times, simple procedural setup. researchgate.net
Solvent-Free Reactions Reduced solvent waste, simplified purification, lower environmental impact. researchgate.net
Aqueous Media Synthesis Use of an environmentally safe solvent, potential for unique reactivity. bme.hu
Multi-Component Reactions Increased atom economy, reduced number of synthetic steps, operational simplicity. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Functionalization

The ethynyl (B1212043) group is a versatile functional handle that allows for a wide array of subsequent chemical transformations. Future research will focus on exploring novel reaction pathways to further diversify the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for introducing the ethynyl moiety itself and can be further exploited for subsequent modifications. nih.govmdpi.com

Beyond established methods, research into novel catalytic systems is crucial. This includes the use of different transition metals like copper and rhodium, which can offer alternative reactivity and selectivity. mdpi.com For example, copper-catalyzed reactions have been used to functionalize ethynylpyrazolo[1,5-a]pyrimidines, creating new C-C bonds. mdpi.com Furthermore, direct C-H functionalization is a powerful strategy for introducing substituents onto the heterocyclic core without the need for pre-functionalized starting materials, offering a more atom-economical approach. thieme-connect.de The development of regioselective methods to modify other positions on the pyrazolo[1,5-a]pyrimidine ring while preserving the 3-ethynyl group will enable the creation of complex molecules with finely tuned properties.

Catalytic ApproachApplication in FunctionalizationPotential Outcome
Palladium-Catalyzed Cross-Coupling Suzuki, Heck, and Sonogashira reactions to introduce aryl, vinyl, and alkyne groups. nih.govEnhanced structural diversity and biological activity. rsc.org
Copper Catalysis Click chemistry and Sonogashira-type couplings. mdpi.comFormation of new C-C bonds and triazole-containing derivatives.
Rhodium Catalysis C-H activation and annulation reactions. nih.govEfficient construction of complex fused-ring systems.
Direct C-H Functionalization Halogenation, nitration, formylation, and sulfenylation at specific positions. thieme-connect.deAtom-efficient installation of key functional groups.

Identification and Mechanistic Elucidation of New Biological Targets

Pyrazolo[1,5-a]pyrimidine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. nih.govekb.eg They have been identified as potent inhibitors of various protein kinases, which are critical regulators in cellular signaling and are often dysregulated in diseases like cancer. rsc.org Future work on 3-ethynyl derivatives will involve screening against a broader range of biological targets to uncover new therapeutic opportunities.

Biological Target ClassSpecific ExamplesTherapeutic Relevance
Protein Kinases EGFR, B-Raf, MEK, Pim-1, CDK2, TRKA, FLT3. nih.govrsc.orgmdpi.comnih.govCancer, targeted therapy. rsc.org
Lipid Kinases Phosphoinositide 3-kinase δ (PI3Kδ). nih.govInflammatory and autoimmune diseases. nih.gov
Toll-like Receptors TLR4. nih.govInflammatory diseases, sepsis. nih.gov
Other Enzymes Dipeptidyl peptidase-4 (DPP4). researchgate.netType 2 Diabetes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. mdpi.compremierscience.com These computational tools can accelerate the drug discovery process by analyzing vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized. premierscience.comrsc.org

AI/ML ApplicationDescriptionImpact on Research
Virtual Screening High-throughput computational screening of compound libraries against a biological target. premierscience.comRapid identification of potential hit compounds.
Predictive Modeling Using algorithms to predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties. researchgate.netrsc.orgEarly de-risking of candidates and reduction of late-stage failures.
De Novo Drug Design Generative AI models that create novel molecular structures with desired properties.Exploration of new chemical space and design of highly optimized molecules.
Molecular Docking/Dynamics Simulating the interaction between a ligand and its target protein. nih.govElucidation of binding mechanisms and rational design of more potent inhibitors.

Expansion of Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Chemosensors)

The pyrazolo[1,5-a]pyrimidine core is not only biologically active but also possesses significant photophysical properties, making it an attractive scaffold for materials science. nih.gov These compounds have been investigated as fluorophores, with their emission and absorption properties being tunable through chemical modification. rsc.orgnih.gov The introduction of a 3-ethynyl group, a π-conjugated system, is expected to further enhance these properties.

Future research will explore the application of this compound derivatives in optoelectronic materials, such as organic light-emitting diodes (OLEDs). Their rigid structure and potential for high quantum yields are desirable characteristics for such applications. rsc.org Another promising area is the development of chemosensors. Pyrazolo[1,5-a]pyrimidine-based probes have already been designed for the selective detection of analytes like cyanide and water. nih.govresearchgate.net The ethynyl group can act as a reactive site or a modulator of the electronic system, enabling the design of highly sensitive and selective sensors for various ions and molecules. thieme-connect.deresearchgate.net

Application AreaRelevant PropertiesPotential Use
Optoelectronic Materials High fluorescence quantum yields, tunable photophysical properties, good photostability. nih.govresearchgate.netOrganic Light-Emitting Diodes (OLEDs), organic luminescent materials. nih.gov
Chemosensors Colorimetric and fluorometric response to specific analytes. researchgate.netDetection of ions (e.g., cyanide) and molecules (e.g., water) in environmental and biological samples. thieme-connect.denih.gov
Solid-State Emitters Strong emission in the solid state. rsc.orgnih.govDevelopment of solid-state lighting and display technologies.
Dyes and Probes Tunable absorption and emission spectra. researchgate.netFluorescent probes for bioimaging and cellular studies. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.